molecular formula C10H10N2O B12960999 3-Cyclopropylbenzo[d]isoxazol-6-amine

3-Cyclopropylbenzo[d]isoxazol-6-amine

Cat. No.: B12960999
M. Wt: 174.20 g/mol
InChI Key: FGBBTEZHPWLXNP-UHFFFAOYSA-N
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Description

3-Cyclopropylbenzo[d]isoxazol-6-amine is a bicyclic heteroaromatic compound featuring a benzoisoxazole core substituted with a cyclopropyl group at the 3-position and an amine group at the 6-position. The cyclopropyl substituent is hypothesized to enhance metabolic stability and modulate steric or electronic interactions compared to smaller alkyl groups like methyl.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3-cyclopropyl-1,2-benzoxazol-6-amine

InChI

InChI=1S/C10H10N2O/c11-7-3-4-8-9(5-7)13-12-10(8)6-1-2-6/h3-6H,1-2,11H2

InChI Key

FGBBTEZHPWLXNP-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC3=C2C=CC(=C3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylbenzo[d]isoxazol-6-amine typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the [2+3] cycloaddition of nitrile oxides with olefins or alkynes . The reaction conditions often involve the use of metal catalysts such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial Production Methods: Industrial production of isoxazole derivatives, including 3-Cyclopropylbenzo[d]isoxazol-6-amine, often employs scalable and eco-friendly methods. These methods focus on high yield, regioselectivity, and the use of readily available starting materials .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropylbenzo[d]isoxazol-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted isoxazoles, which can be further functionalized for specific applications .

Scientific Research Applications

3-Cyclopropylbenzo[d]isoxazol-6-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating conditions such as inflammation, cancer, and neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials science

Mechanism of Action

The mechanism of action of 3-Cyclopropylbenzo[d]isoxazol-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to the inhibition or activation of specific biochemical processes, contributing to its therapeutic effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 3-Cyclopropylbenzo[d]isoxazol-6-amine and its closest analog, 3-Methylbenzo[d]isoxazol-6-amine :

Property 3-Cyclopropylbenzo[d]isoxazol-6-amine 3-Methylbenzo[d]isoxazol-6-amine
Molecular Formula C₁₀H₁₀N₂O C₈H₈N₂O
Molecular Weight (g/mol) 174.20 148.16
Substituent at 3-position Cyclopropyl (C₃H₅) Methyl (CH₃)
Boiling Point Not reported Not reported
Storage Conditions Likely inert atmosphere, 2–8°C Inert atmosphere, 2–8°C
Key Hazards (GHS) Predicted: Moderate toxicity H302, H315, H319, H335

Notes:

  • Both compounds require protection from light and oxygen due to reactive amine and isoxazole moieties.

Electronic and Steric Effects

  • Methyl Group : Minimal steric hindrance and electron-donating effects, favoring interactions with shallow binding pockets.

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